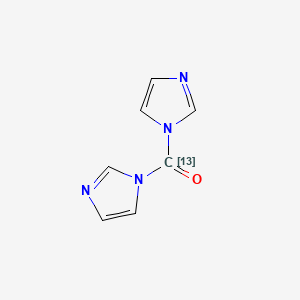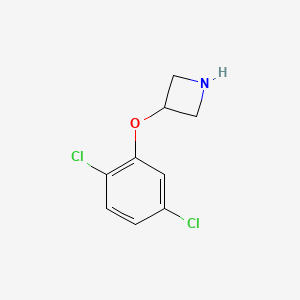
3-(2,5-二氯苯氧基)氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichlorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,5-dichlorophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and medicinal applications .
科学研究应用
3-(2,5-Dichlorophenoxy)azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a precursor in polymerization reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-chloroamines under basic conditions. For example, the reaction of 2,5-dichlorophenol with azetidine-2-carboxylic acid in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can yield 3-(2,5-Dichlorophenoxy)azetidine .
Industrial Production Methods
Industrial production of 3-(2,5-Dichlorophenoxy)azetidine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
3-(2,5-Dichlorophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing 2,5-dichlorophenoxy group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products Formed
Substitution Products: Formation of substituted azetidines with various functional groups.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
作用机制
The mechanism of action of 3-(2,5-Dichlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. The 2,5-dichlorophenoxy group enhances its electron-withdrawing properties, influencing its reactivity and interaction with biological targets .
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenoxy)azetidine: Similar structure with a different substitution pattern on the phenoxy group.
3-(2,6-Dichlorophenoxy)azetidine: Another isomer with different chlorine substitution on the phenoxy group.
3-(2,5-Dichlorophenoxy)aziridine: A related compound with a three-membered aziridine ring instead of the four-membered azetidine ring.
Uniqueness
3-(2,5-Dichlorophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
属性
IUPAC Name |
3-(2,5-dichlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSYZVWBGMCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
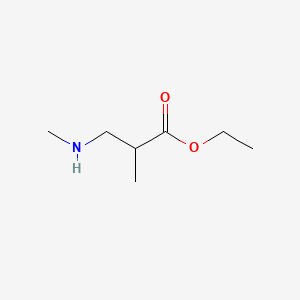

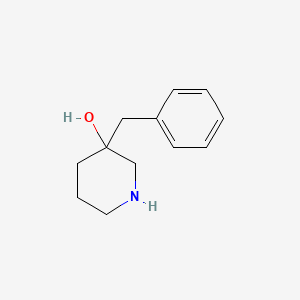

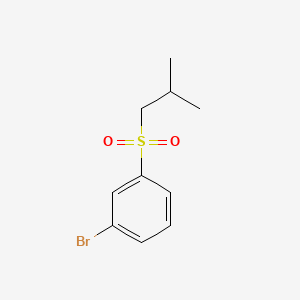
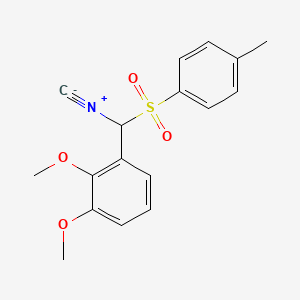
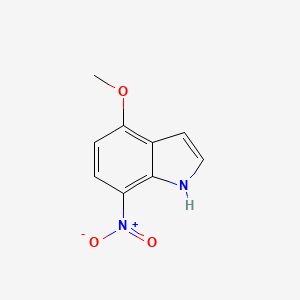
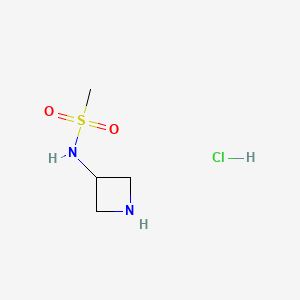
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
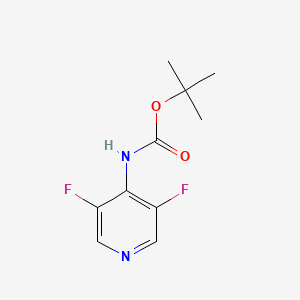
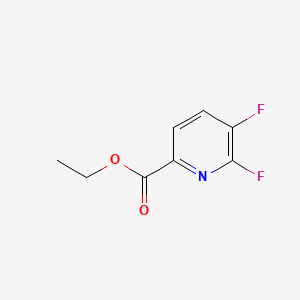
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
